N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring, a phenoxy group, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative.
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles or electrophiles; solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different substituents.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring with various functional groups.
Uniqueness
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of halogen substitutions and the presence of both benzoxazole and phenoxyacetamide moieties
Properties
Molecular Formula |
C24H19ClF2N2O3 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H19ClF2N2O3/c1-13(2)14-3-6-16(7-4-14)31-12-23(30)28-15-5-8-22-21(9-15)29-24(32-22)17-10-19(26)20(27)11-18(17)25/h3-11,13H,12H2,1-2H3,(H,28,30) |
InChI Key |
ZGZHOZDZWANPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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